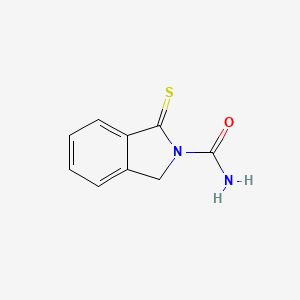

1-Thioxoisoindoline-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2OS |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

3-sulfanylidene-1H-isoindole-2-carboxamide |

InChI |

InChI=1S/C9H8N2OS/c10-9(12)11-5-6-3-1-2-4-7(6)8(11)13/h1-4H,5H2,(H2,10,12) |

InChI Key |

ZEBWTIQGIMSFPV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=S)N1C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Thioxoisoindoline 2 Carboxamide and Its Precursors

Classical and Established Synthetic Routes to the 1-Thioxoisoindoline Core

Traditional methods for synthesizing the 1-thioxoisoindoline scaffold often rely on well-established reactions, beginning with readily available starting materials like phthalimide (B116566). These routes, while reliable, typically involve multiple transformations.

Multi-Step Conversions from Phthalimide and Related Synthons

The journey from phthalimide, a common and inexpensive starting material, to the 1-thioxoisoindoline core is a multi-step process. Phthalimide and its derivatives serve as versatile synthons for a variety of isoindoline-based structures. mdpi.com The general approach involves the initial formation of the isoindoline (B1297411) ring system, which can then be further modified. For instance, the reduction of an N-substituted phthalimide can lead to the corresponding isoindoline. preprints.org

One common strategy involves the reduction of one of the carbonyl groups of a phthalimide derivative to a methylene (B1212753) group, forming an isoindolinone. This transformation can be achieved using various reducing agents. Subsequently, the remaining carbonyl group is converted to a thiocarbonyl group.

Strategies for Introduction of the Thiocarbonyl Group

The introduction of the thiocarbonyl group is a critical step in the synthesis of 1-thioxoisoindoline. This transformation, known as thionation, is most commonly achieved by treating the corresponding carbonyl compound (an isoindolinone) with a thionating agent. researchgate.net

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for this purpose. It efficiently converts a wide range of ketones and amides into their thio-analogs. The reaction mechanism involves the exchange of the oxygen atom of the carbonyl group with a sulfur atom from Lawesson's reagent. Other phosphorus-based thionating agents, such as phosphorus pentasulfide (P₄S₁₀), can also be employed, though they may require harsher reaction conditions.

The general reactivity of thiocarbonyl compounds is often greater than their carbonyl counterparts due to the lower dissociation energy of the C=S bond compared to the C=O bond. caltech.edu

| Thionating Agent | Typical Reaction Conditions | Notes |

| Lawesson's Reagent | Toluene (B28343) or xylene, reflux | Generally high yielding and clean reactions. |

| Phosphorus Pentasulfide (P₄S₁₀) | High temperatures, often in pyridine (B92270) or other high-boiling solvents | Can lead to side products, less selective than Lawesson's reagent. |

Advanced and Sustainable Synthetic Approaches for 1-Thioxoisoindoline-2-carboxamide

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods in organic chemistry. This trend extends to the synthesis of heterocyclic compounds like this compound, with a focus on green chemistry principles, catalysis, and advanced processing technologies.

Exploration of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, this can involve several strategies:

Use of Greener Solvents: Replacing hazardous solvents like toluene and xylene with more environmentally benign alternatives such as water, ethanol, or ionic liquids. mdpi.com For instance, performing reactions under ultrasonication in water has been shown to increase yields and reduce reaction times in the synthesis of related carboxamide derivatives. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Renewable Feedstocks: While not yet widely reported for this specific compound, future research may explore the use of bio-based starting materials.

Catalytic Methodologies for Enhanced Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. For the synthesis of the isoindolinone precursor to 1-thioxoisoindoline, various catalytic methods have been developed. For example, the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines can be achieved using ultrathin platinum nanowires as a catalyst under a hydrogen atmosphere. organic-chemistry.org Copper-catalyzed intramolecular C-H functionalization of 2-alkyl-N-substituted benzamides provides an efficient route to functionalized isoindolinones. organic-chemistry.org

While specific catalytic methods for the direct synthesis of this compound are not extensively documented, the principles can be applied to the synthesis of its precursors. For instance, the amidation step to form the carboxamide can be facilitated by various coupling agents and catalysts.

| Catalytic Approach | Reaction Type | Advantages |

| Platinum Nanowires | Reductive C-N coupling/amidation | High yields, use of H₂ as a clean reductant. organic-chemistry.org |

| Copper Catalysis | Intramolecular C-H functionalization | Avoids pre-functionalized starting materials. organic-chemistry.org |

| Palladium Catalysis | C-H Carbonylation | Utilizes CO gas or a CO source to form the lactam ring. organic-chemistry.org |

Flow Chemistry and Continuous Processing Applications in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for chemical synthesis. nih.gov These benefits include enhanced heat and mass transfer, improved safety, and easier scalability. nih.govsyrris.com

The application of flow chemistry to the synthesis of this compound could offer significant improvements over traditional batch methods. sioc-journal.cnresearchgate.net For instance, hazardous intermediates can be generated and consumed in situ, minimizing their accumulation. nih.gov Multi-step syntheses can be streamlined by connecting multiple flow reactors in sequence, avoiding the need for isolation and purification of intermediates. researchgate.net While specific examples for this compound are not yet prevalent, the technology holds great promise for its future production. sioc-journal.cn

Advantages of Flow Chemistry:

Enhanced Safety: Small reaction volumes minimize the risk associated with hazardous reagents and exothermic reactions. syrris.com

Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and purities. nih.gov

Scalability: Scaling up production is simpler and more predictable than with batch processes. syrris.com

Automation: Flow systems can be readily automated for high-throughput synthesis and optimization. syrris.com

Chemical Reactivity and Mechanistic Studies of 1 Thioxoisoindoline 2 Carboxamide

Nucleophilic and Electrophilic Reactivity at Key Functional Groups

Reactions Involving the Thiocarbonyl Carbon and Sulfur Atoms

The thiocarbonyl group (C=S) is a dominant feature of the molecule's reactivity. In general, thioamides are more reactive towards both nucleophiles and electrophiles compared to their amide (C=O) counterparts. nih.gov The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. The sulfur atom, with its lone pairs of electrons, is a soft nucleophilic center and can also be a site for electrophilic attack.

The weaker pi-bond of the C=S group (compared to a C=O bond) and the larger size of the sulfur atom contribute to this enhanced reactivity. nih.gov While no specific studies on 1-Thioxoisoindoline-2-carboxamide were found, analogous reactions with other thiones suggest that it would likely react with a variety of nucleophiles at the thiocarbonyl carbon.

Reactivity of the Carboxamide Nitrogen and Carbonyl Oxygen

The carboxamide functional group (-CONH₂) attached at the 2-position of the isoindoline (B1297411) ring introduces additional reactive sites. The nitrogen atom of the carboxamide is generally considered to be weakly nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. However, under strongly basic conditions, it can be deprotonated to form a more reactive nucleophile.

The carbonyl oxygen of the carboxamide possesses lone pairs and can act as a proton acceptor or a Lewis base, coordinating to metal ions. Its reactivity is generally lower than that of the thiocarbonyl sulfur.

Electrophilic Aromatic Substitution and Functionalization of the Isoindoline Ring

The benzene (B151609) ring of the isoindoline core is susceptible to electrophilic aromatic substitution. The directing effects of the fused heterocyclic ring and the substituents would govern the regioselectivity of such reactions. The nitrogen atom of the isoindoline ring, being part of a thioamide-like structure, is expected to be an electron-withdrawing group, which would deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles primarily to the meta-positions (positions 5 and 6). However, specific experimental data for electrophilic substitution on this compound is not available.

Cycloaddition Reactions (e.g., [4+2], [3+2]) Involving this compound

Thiones are known to be excellent dienophiles and dipolarophiles in cycloaddition reactions, often termed "superdipolarophiles". acs.org This high reactivity is attributed to the electronic properties of the C=S double bond. It is plausible that this compound could participate in various cycloaddition reactions.

[3+2] Cycloadditions: Reactions with 1,3-dipoles such as nitrones, azides, and nitrile oxides would be expected to occur readily across the C=S bond to form five-membered heterocyclic rings. rsc.orgrsc.org

[4+2] Cycloadditions (Diels-Alder Reactions): The thiocarbonyl group could act as a dienophile, reacting with conjugated dienes to form six-membered rings.

A study on the photoreactions of isoindoline-1-thiones with alkenes has shown the formation of tricyclic isoindolines, indicating the potential for cycloaddition pathways, although this was not a thermal reaction. acs.org

Ring-Opening and Ring-Closure Transformations of the Isoindoline Core

The isoindoline core itself can undergo ring-opening and ring-closure reactions under specific conditions. For instance, organocatalytic ring-opening polymerization of related thionolactones has been reported, suggesting that the thionoester-like linkage in this compound could potentially be cleaved. rsc.org However, without specific experimental evidence, the conditions required for such transformations on this particular molecule remain speculative.

Redox Chemistry and Associated Transformations of this compound

The sulfur atom in the thiocarbonyl group is susceptible to oxidation. Thioamides can be oxidized to their corresponding S-oxides (sulfines) or further to amides. Conversely, the thiocarbonyl group can be reduced. The redox chemistry of thioamides is complex and can be influenced by the specific reagents and reaction conditions. nih.gov No specific studies on the redox behavior of this compound have been found in the reviewed literature.

Reaction Kinetics and Detailed Mechanistic Elucidation via Spectroscopic and Computational Methods

The elucidation of reaction mechanisms and kinetics is fundamental to understanding and optimizing chemical transformations. Modern chemical research heavily relies on a combination of real-time spectroscopic analysis and theoretical computational modeling to map the intricate pathways of a reaction.

In Situ Spectroscopic Monitoring of Reaction Pathways

In contemporary chemical synthesis and analysis, in-situ spectroscopic techniques are indispensable for monitoring reaction progress in real-time. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-Vis spectroscopy allow researchers to observe the formation of intermediates, track the consumption of reactants, and determine the rate of product formation without disturbing the reaction mixture. This approach provides a continuous stream of data, offering a detailed view of the reaction timeline and helping to identify transient species that might be missed by traditional endpoint analysis.

For a compound like this compound, one could hypothetically employ these techniques to study its reactions. For instance, the progress of a reaction involving the thioxo group could potentially be monitored by changes in the characteristic C=S stretching frequency in the IR or Raman spectrum. Similarly, transformations in the aromatic isoindoline core or the carboxamide group would be observable through shifts in the respective NMR signals. However, at present, no such specific studies on this compound have been published.

Computational Modeling of Transition States and Reaction Energy Profiles

Computational chemistry provides powerful tools to complement experimental studies of reaction mechanisms. Using quantum mechanical calculations, researchers can model the potential energy surface of a reaction, identifying the structures of transition states and calculating their associated energy barriers. This allows for the theoretical determination of reaction rates and the exploration of different possible mechanistic pathways. Techniques like Density Functional Theory (DFT) are commonly used to construct detailed reaction energy profiles, which map the energy of the system as it progresses from reactants to products through various intermediates and transition states.

In the context of this compound, computational modeling could be used to investigate its reactivity. For example, calculations could predict the most likely sites for nucleophilic or electrophilic attack, model the conformational changes during a reaction, and provide insight into the electronic factors governing its chemical behavior. Such theoretical studies would be invaluable for designing new reactions and understanding the stability of this compound. Nevertheless, a search of the available scientific literature did not yield any computational studies focused on the reaction mechanisms of this compound.

Derivatization Strategies and Structure Reactivity Correlations of 1 Thioxoisoindoline 2 Carboxamide Analogs

Synthesis of Substituted 1-Thioxoisoindoline-2-carboxamide Derivatives on the Aromatic Ring

The introduction of substituents onto the aromatic ring of the this compound core can significantly influence its electronic properties and reactivity. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the fused thiolactam ring need to be considered.

Table 1: Potential Synthetic Routes for Aromatic Ring Substitution

| Reaction Type | Reagents and Conditions | Expected Products |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivatives |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Halogenated derivatives |

| Friedel-Crafts Alkylation | R-X/AlCl₃ | Alkyl-substituted derivatives |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-substituted derivatives |

Research on related heterocyclic systems, such as indeno[1,2-b]quinolines and Current time information in East Hants, CA.benzothieno[3,2-b]quinolines, has demonstrated that the introduction of small lipophilic substituents on the aromatic ring can significantly impact cytotoxic potency. nih.gov For instance, the synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides was achieved through a Friedlander synthesis starting from methyl 2-amino-3-formylbenzoate. nih.gov This approach, involving the condensation of an amino-aldehyde with a ketone, could be adapted for the synthesis of substituted 1-thioxoisoindoline-2-carboxamides by utilizing appropriately substituted starting materials.

Chemical Modifications and Functionalization at the Carboxamide Moiety

The carboxamide group of this compound is a versatile handle for chemical modification. The nitrogen and carbonyl group can participate in a variety of reactions, allowing for the introduction of diverse functional groups.

Alkylation of the carboxamide nitrogen can be achieved using alkyl halides in the presence of a base. Studies on sterically hindered pyrene (B120774) carboxamides have shown that directed reaction with alkyllithiums can lead to alkylation at specific positions. nih.gov A similar strategy could potentially be applied to the this compound system.

Furthermore, the amide bond itself can be a target for modification. For example, conversion to a thioamide or a selenoamide would alter the electronic and steric properties of the molecule. The synthesis of thiazolyl-indole-2-carboxamide derivatives involved peptide coupling reactions, which could be a viable method for creating more complex amide derivatives of the target scaffold. nih.gov

Table 2: Representative Modifications at the Carboxamide Moiety

| Modification | Reagents | Resulting Functional Group |

| N-Alkylation | R-X, Base | Secondary or Tertiary Amide |

| Hydrolysis | Acid or Base | Carboxylic Acid |

| Reduction | LiAlH₄ | Amine |

| Thionation | Lawesson's Reagent | Thioamide |

Alkylation and Acylation Reactions at the Thiocarbonyl Sulfur and Nitrogen Atoms

The thiolactam moiety of this compound presents two key sites for alkylation and acylation: the sulfur and the nitrogen atoms. The reactivity of these sites can be influenced by the reaction conditions and the nature of the electrophile.

S-alkylation of the thiocarbonyl group would lead to the formation of a thioimidate ester. This transformation can be achieved using various alkylating agents such as alkyl halides or sulfates. The resulting thioimidate can be a versatile intermediate for further functionalization.

N-acylation of the thiolactam nitrogen would introduce an acyl group, potentially altering the conformation and electronic distribution of the heterocyclic ring. This can be accomplished using acyl chlorides or anhydrides in the presence of a base.

The synthesis of 5,5′-diphenyl-2-thioxoimidazolidin-4-one derivatives from thiourea (B124793) highlights the reactivity of the thioamide functional group in cyclization reactions, which is analogous to the thiolactam in the target compound. ucl.ac.be

Formation of Fused and Spirocyclic Systems Incorporating the 1-Thioxoisoindoline Scaffold

The construction of fused and spirocyclic systems based on the 1-thioxoisoindoline scaffold can lead to structurally complex and diverse molecules. Such modifications can rigidly constrain the molecule's conformation, which is often desirable in medicinal chemistry.

The synthesis of spiro[isoindolinone-indoline] derivatives has been achieved through a copper-catalyzed reaction of 2-iodobenzamides with 2-alkynylanilines, followed by a halonium ion-mediated cyclization. rsc.org A similar strategy could be envisioned for the thioxo-analog. The reaction of indole-2,3-diones with various nucleophiles has been shown to produce a wide range of spiro heterocycles, including spiro-oxindoles and spiro-thiazolidinones. researchgate.netaun.edu.eg These methods provide a foundation for developing synthetic routes to spiro[1-thioxoisoindoline-3,X']-heterocycles.

Fused systems can be constructed by annulating a new ring onto the existing 1-thioxoisoindoline framework. For example, the synthesis of dihydroimidazo-fused systems has been accomplished by heating aromatic bicyclic amides with 2-aminoethylammonium tosylate. rsc.org This approach could potentially be applied to this compound to generate novel fused heterocyclic systems.

Table 3: Examples of Spirocyclic Systems Derived from Related Scaffolds

| Starting Material | Reagent | Spirocyclic Product | Reference |

| Isatin | β-amino amide | spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione | nih.gov |

| Indole-2,3-dione | 2-mercaptobenzimidazole | spiroindolethiazetobenzimidazole | researchgate.net |

| 2-Iodobenzamide | 2-alkynylaniline | spiro[isoindolinone-indoline] | rsc.org |

Stereoselective Synthesis and Chiral Resolution of Enantiomerically Pure Derivatives

The introduction of stereocenters into the this compound scaffold and the separation of enantiomers are crucial for investigating its potential biological activity.

Stereoselective synthesis can be achieved by using chiral auxiliaries, chiral catalysts, or by starting from a chiral precursor. The use of chiral auxiliaries is a well-established method for controlling stereochemistry in various reactions. tcichemicals.com

Chiral resolution is a common technique for separating racemic mixtures into their constituent enantiomers. wikipedia.org This can be accomplished through several methods:

Diastereomeric salt formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. wikipedia.org

Chiral chromatography: Using a chiral stationary phase (CSP) to separate the enantiomers based on their differential interactions with the CSP. nih.gov

The successful chiral resolution of 1,3-dithiolane (B1216140) derivatives and chiral thiourea derivatives demonstrates the applicability of these techniques to sulfur-containing heterocyclic compounds. nih.govrsc.org

Table 4: Common Chiral Resolving Agents

| Resolving Agent Type | Examples | Target Functional Group |

| Chiral Acids | Tartaric acid, Camphorsulfonic acid | Basic compounds (e.g., amines) |

| Chiral Bases | Brucine, (-)-Strychnine | Acidic compounds (e.g., carboxylic acids) |

| Chiral Alcohols | (-)-Menthol | Carboxylic acids (via esterification) |

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Chemical Transformations

For a series of substituted this compound derivatives, a QSRR model could be developed by:

Synthesizing a library of derivatives: Introducing various substituents on the aromatic ring or at the carboxamide moiety.

Measuring the reaction rates: Quantifying the rate of a specific chemical transformation for each derivative (e.g., alkylation, acylation, or a cyclization reaction).

Calculating molecular descriptors: Determining a set of theoretical descriptors for each molecule that quantify its structural, electronic, and physicochemical properties (e.g., Hammett constants, logP, molar refractivity, topological indices).

Developing a mathematical model: Using statistical methods such as multiple linear regression or partial least squares to correlate the reaction rates with the calculated descriptors.

Such a model could provide valuable insights into the factors governing the reactivity of the this compound scaffold and aid in the design of new derivatives with desired reactivity profiles.

Advanced Spectroscopic and X Ray Crystallographic Methodologies for Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 1-Thioxoisoindoline-2-carboxamide, a full suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to establish the molecule's connectivity and spatial arrangement.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

One-dimensional (1D) NMR provides initial information on the chemical environment of the nuclei. However, for a comprehensive analysis, two-dimensional (2D) NMR techniques are indispensable. researchgate.net

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons on the isoindoline (B1297411) ring, the methylene (B1212753) protons (CH₂), and the amide (NH₂) protons. The aromatic protons would likely appear as a complex multiplet in the range of 7.5-7.9 ppm. The CH₂ protons would present a singlet around 4.5-5.0 ppm, and the amide protons would likely be observed as a broad singlet.

¹³C NMR: The carbon spectrum would reveal signals for the thiocarbonyl (C=S) carbon, which is typically found significantly downfield (around 190-200 ppm). rsc.org Other expected signals include the carbonyl (C=O) of the carboxamide group, and the aromatic and methylene carbons.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would primarily show correlations among the neighboring aromatic protons, helping to delineate the substitution pattern on the benzene (B151609) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It is crucial for assigning the carbon signals corresponding to the aromatic CH groups and the CH₂ group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is critical for determining stereochemistry and conformation. For instance, NOESY could reveal through-space interactions between the amide protons and the protons on the aromatic ring, offering insights into the rotational conformation around the N-C bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a typical deuterated solvent like DMSO-d₆.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Aromatic CH | 7.5 – 7.9 (m) | 123 – 135 | Quaternary aromatic C, other aromatic CH |

| Aromatic C (quaternary) | - | 130 – 145 | Aromatic CH, Methylene H |

| Methylene (CH₂) | ~4.8 (s) | ~55 | Aromatic C, Thiocarbonyl C |

| Thiocarbonyl (C=S) | - | ~195 | Methylene H |

| Amide (NH₂) | broad | - | Carbonyl C |

| Carbonyl (C=O) | - | ~170 | Amide H |

Solid-State NMR Spectroscopy for Polymorphic Analysis

While solution NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) offers insight into its structure in the solid phase. youtube.com This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. nih.gov Different polymorphs can have distinct physical properties.

In a ssNMR analysis of this compound, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed. Different polymorphic forms would likely exhibit distinguishable ¹³C chemical shifts due to variations in molecular packing, crystal lattice forces, and intermolecular interactions (like hydrogen bonding). rsc.org These differences, though often subtle, can serve as a unique fingerprint for each solid form, which is crucial for pharmaceutical and materials science applications. youtube.comyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. youtube.com For this compound (C₉H₈N₂OS), the exact mass can be calculated and compared to the experimental value, confirming the elemental composition with a high degree of confidence. The presence of a sulfur atom would also be indicated by a characteristic isotopic pattern for the molecular ion peak (M+2). youtube.com

The fragmentation pattern observed in the mass spectrum provides structural information. miamioh.edu Key fragmentation pathways for this molecule would likely involve:

Loss of the carboxamide group (-CONH₂).

Cleavage of the thioxoisoindoline ring.

Loss of a sulfur or hydrogen sulfide (B99878) radical.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Derivatives

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure by isolating a specific ion (the precursor ion) and subjecting it to fragmentation to produce product ions. mdpi.com This technique is invaluable for confirming the structure of derivatives of this compound. nih.gov For example, if a derivative is synthesized with a substituent on the aromatic ring, MS/MS can be used to isolate the molecular ion of the derivative. The resulting fragmentation pattern can then be analyzed to pinpoint the location of the modification, confirming the success of the chemical transformation. researchgate.net

Table 2: Predicted HRMS Data and Major Fragments for this compound.

| Species | Formula | Calculated m/z | Interpretation |

| [M]⁺ | C₉H₈N₂OS⁺ | 192.0357 | Molecular Ion |

| [M-CONH₂]⁺ | C₈H₆NS⁺ | 148.0221 | Loss of carboxamide radical |

| [M-S]⁺ | C₉H₈N₂O⁺ | 160.0637 | Loss of sulfur |

| [C₇H₅]⁺ | C₇H₅⁺ | 89.0391 | Benzocyclopentadienyl cation fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com They are excellent for identifying the functional groups present.

N-H Stretching: The amide NH₂ group would be expected to show symmetric and asymmetric stretching vibrations, likely in the range of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would be just below 3000 cm⁻¹. rasayanjournal.co.in

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the amide is expected around 1680-1700 cm⁻¹. nih.govnih.gov

C=S Stretching: The thiocarbonyl (thione) group is a key feature. Its stretching vibration is typically weaker than the C=O stretch and is expected in the region of 1050-1250 cm⁻¹. nih.govresearchgate.net

C-N Stretching: The C-N stretch of the amide would likely be found in the 1300-1400 cm⁻¹ region. rasayanjournal.co.in

The combination of IR and Raman spectra provides a more complete picture of the vibrational characteristics of the molecule, as some modes may be more active in one technique than the other. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | Amide (NH₂) | 3200 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | CH₂ | 2850 - 2960 | Medium |

| C=O Stretch | Amide | 1680 - 1700 | Strong |

| C=S Stretch | Thioamide | 1050 - 1250 | Medium-Weak |

| C-N Stretch | Amide | 1300 - 1400 | Medium |

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

While NMR provides structural information in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state at atomic resolution. nih.gov This technique is the gold standard for determining bond lengths, bond angles, and the absolute configuration of chiral molecules.

For this compound, an X-ray crystal structure would definitively confirm:

The connectivity of the atoms.

The planarity of the isoindoline ring system.

The precise bond lengths of the C=S and C=O groups, which can offer insight into electron delocalization.

The conformation of the carboxamide group relative to the thioxoisoindoline ring. mdpi.com

The intermolecular interactions, such as hydrogen bonding involving the amide NH₂ group and the carbonyl oxygen or thione sulfur, which dictate the crystal packing. mdpi.comnih.gov

Analysis of the crystal structure of the closely related 1-Oxoisoindoline-2-carboxamide reveals a nearly planar molecule with extensive intermolecular hydrogen bonding that creates a two-dimensional network. nih.gov A similar packing arrangement mediated by hydrogen bonds would be anticipated for the thione analogue.

Table 4: Hypothetical Crystallographic Data for this compound.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic crystal lattice shape. mdpi.com |

| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |

| C=S Bond Length | ~1.68 Å | Confirms the double bond character of the thione group. |

| C=O Bond Length | ~1.24 Å | Confirms the double bond character of the carbonyl group. |

| N-C(amide) Bond Length | ~1.35 Å | Indicates partial double bond character due to resonance. |

| Hydrogen Bonds | N-H···O, N-H···S | Key intermolecular forces governing crystal packing. |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) cam.ac.uk, the analysis of closely related structures, such as N-substituted isoindolinones nih.gov and various thioamides researchgate.netnih.govchemrxiv.orgacs.org, allows for a detailed prediction of its solid-state behavior. The crystal packing is anticipated to be dominated by a network of hydrogen bonds, with contributions from other non-covalent interactions.

The thioamide functionality is a key player in directing intermolecular assembly. Compared to their amide counterparts, thioamides are generally considered weaker hydrogen bond acceptors due to the lower electronegativity and greater polarizability of sulfur versus oxygen. chemrxiv.orgacs.org However, they act as stronger hydrogen bond donors. nih.govchemrxiv.org This dual nature influences the geometry and strength of hydrogen bonding patterns.

In the case of this compound, the N-H group of the carboxamide moiety and the secondary amine of the isoindoline ring (if present in a tautomeric form) would act as hydrogen bond donors. The primary hydrogen bond acceptor sites are the sulfur atom of the thione group and the oxygen atom of the carboxamide carbonyl group. It is expected that the N-H···S=C and N-H···O=C hydrogen bonds will be prominent features in the crystal lattice, likely forming chains or dimeric motifs that are common in related amide and thioamide structures. researchgate.netresearchgate.net

Table 1: Predicted Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Hydrogen Bond | N-H (carboxamide) | S (thione) | 2.8 - 3.5 | Primary motif, formation of chains or dimers |

| Hydrogen Bond | N-H (carboxamide) | O (carboxamide) | 2.7 - 3.2 | Contributes to supramolecular synthons |

| π-π Stacking | Isoindoline Ring | Isoindoline Ring | 3.3 - 3.8 | Stabilizes the packing of aromatic cores |

| C-H···S/O | Aromatic/Aliphatic C-H | S (thione), O (carboxamide) | 3.0 - 3.8 | Secondary interactions, space-filling |

| C-H···π | Aromatic/Aliphatic C-H | Isoindoline Ring | 3.2 - 3.8 | Further stabilization of the lattice |

Note: The distances are typical values observed in related structures and are predictive in nature.

Elucidation of Tautomeric Forms and Conformational Preferences in the Solid State

Thioamides can exist in tautomeric equilibrium between the thione form (containing a C=S bond) and the thiol-imine form (containing a C=N bond and an S-H group). nih.govscispace.comresearchgate.net Spectroscopic and computational studies on a variety of thioamides have generally shown that the thione tautomer is significantly more stable. scispace.comresearchgate.net For this compound, it is therefore highly probable that it exists predominantly in the thione form in the solid state.

X-ray crystallography would provide definitive evidence for the dominant tautomer by locating the positions of hydrogen atoms and determining the C=S and C-N bond lengths. In the absence of such data, solid-state NMR spectroscopy could be a powerful tool to probe the tautomeric state. The ¹³C NMR chemical shift of the thiocarbonyl carbon, typically found in the range of 190-210 ppm, would be a clear indicator of the thione form.

The conformational preferences of the molecule are largely dictated by the orientation of the carboxamide group relative to the thioxoisoindoline core. Rotation around the N-C bond connecting these two moieties would be a key conformational variable. nih.gov The planarity of the thioamide group, due to significant double bond character in the C-N bond, restricts the number of accessible conformations. nih.gov The solid-state conformation will be a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice. Analysis of related N-acyl compounds suggests that a relatively planar conformation, allowing for efficient crystal packing, is likely to be favored. nih.govnih.gov

Table 2: Predicted Conformational and Tautomeric Data for this compound in the Solid State

| Parameter | Predicted Value/Form | Method of Determination |

| Dominant Tautomer | Thione Form | X-ray Crystallography, Solid-State NMR |

| Thiocarbonyl ¹³C Shift | 190 - 210 ppm | Solid-State NMR Spectroscopy |

| C=S Bond Length | ~1.68 Å | X-ray Crystallography |

| C-N (thioamide) Bond Length | ~1.34 Å | X-ray Crystallography |

| Key Torsion Angle | Planar or near-planar | X-ray Crystallography |

Note: The predicted values are based on data from analogous thioamide and N-acyl compounds.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

When the this compound scaffold incorporates a chiral center, either in a substituent on the carboxamide or on the isoindoline ring itself, the resulting enantiomers will interact differently with plane-polarized light. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for characterizing these chiral derivatives.

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and the conformational preferences of the molecule in solution. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the chromophores within the molecule. For a chiral derivative of this compound, the aromatic isoindoline and the thioamide group would act as the primary chromophores. The electronic transitions associated with these groups would give rise to characteristic CD signals. nih.gov

For instance, the analysis of chiral thalidomide (B1683933) analogs, which share a similar phthalimide (B116566) core, has demonstrated the utility of CD in distinguishing between enantiomers and studying their stability. nih.govnih.govrsc.orgchiralpedia.com The (S)- and (R)-enantiomers of a chiral this compound derivative would be expected to show mirror-image CD spectra. This non-destructive technique is therefore a powerful tool for determining enantiomeric purity.

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While less commonly used now than CD, ORD can provide complementary information. Together, these techniques are crucial for the stereochemical assignment of new chiral compounds based on this scaffold.

Table 3: Application of Chiroptical Spectroscopy to Chiral this compound Derivatives

| Technique | Information Obtained | Expected Chromophores & Transitions | Application |

| Circular Dichroism (CD) | Absolute configuration, enantiomeric purity, conformational analysis | Aromatic π → π* (isoindoline), n → π* and π → π* (thioamide) | Quality control of chiral synthesis, stereochemical assignment |

| Optical Rotatory Dispersion (ORD) | Optical rotation as a function of wavelength | Same as CD | Confirmation of chirality, historical method for configuration |

Theoretical and Computational Chemistry Investigations of 1 Thioxoisoindoline 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, molecular geometry, and energetic stability.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For 1-Thioxoisoindoline-2-carboxamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to determine its optimized ground state geometry. These calculations would yield key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule.

Furthermore, DFT can be used to calculate the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=S | 1.65 Å |

| C=O | 1.23 Å | |

| C-N (amide) | 1.38 Å | |

| C-N (ring) | 1.45 Å | |

| Bond Angle | N-C=S | 125° |

| N-C=O | 120° | |

| Dihedral Angle | C-N-C=S | 180° (trans) or 0° (cis) |

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from DFT calculations.

Ab Initio Methods for High-Accuracy Predictions of Electronic and Vibrational Spectra

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for certain properties, albeit at a greater computational cost. These methods would be employed to refine the electronic and vibrational properties of this compound.

Calculations of the vibrational frequencies using these high-level methods would allow for the prediction of the infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, and the calculated spectrum can be compared with experimental data to confirm the molecular structure.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds in this compound, particularly the C-N amide bond, suggests the possibility of multiple stable conformations (conformers). Conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule to identify all low-energy conformers and the energy barriers that separate them.

By rotating the amide bond and calculating the energy at each step, a one-dimensional potential energy scan can be generated. This would reveal the most stable conformer(s) and the transition states for interconversion. A more comprehensive analysis would involve a multi-dimensional PES map, considering rotations around other single bonds as well.

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical methods could be used to model its reactivity, for instance, in reactions involving the thione or amide functional groups.

By identifying the reactants, products, and any intermediates, computational chemists can locate the transition state structures connecting them. The transition state is a high-energy species that represents the energy maximum along the reaction coordinate. Calculating the energy of the transition state allows for the determination of the activation energy, which is a key factor in predicting the reaction rate.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters with a high degree of accuracy. For this compound, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts, when compared to experimental NMR spectra, can aid in the structural elucidation and assignment of signals.

As mentioned earlier, vibrational frequency calculations provide a predicted IR and Raman spectrum. The frequencies, intensities, and corresponding vibrational modes (e.g., C=S stretch, N-H stretch, C=O stretch) can be analyzed to interpret experimental spectroscopic data.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C=S Chemical Shift | ~190-210 ppm |

| C=O Chemical Shift | ~160-180 ppm | |

| ¹H NMR | N-H Chemical Shift | ~7.0-9.0 ppm |

| IR | C=S Stretch Frequency | ~1050-1250 cm⁻¹ |

| C=O Stretch Frequency | ~1650-1700 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations typically focus on static molecules at 0 Kelvin, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules at finite temperatures. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule over time.

These simulations can be used for extensive conformational sampling, providing a more realistic picture of the conformational landscape than static calculations alone. MD can also be used to study the interactions of this compound with solvent molecules, providing information on solvation effects and how they influence the molecule's structure and dynamics.

Advanced Applications of 1 Thioxoisoindoline 2 Carboxamide and Its Derivatives in Non Biological Sciences

Materials Science Applications

Precursors for Advanced Organic Electronic Materials (e.g., semiconductors, luminescent materials)

No research data was found to support the use of 1-Thioxoisoindoline-2-carboxamide as a precursor for organic electronic materials.

Monomers and Polymerization Initiators in Polymer Chemistry

There is no available literature detailing the role of this compound as a monomer or polymerization initiator.

Components in Functional Coatings and Self-Assembled Monolayers

No studies were identified that describe the application of this compound in the development of functional coatings or self-assembled monolayers.

Catalysis and Ligand Chemistry

Organocatalytic Roles in Asymmetric Synthesis

No information is available on the use of this compound as an organocatalyst in asymmetric synthesis.

Analytical Chemistry Applications

The unique structural and chemical properties of this compound derivatives have made them valuable tools in modern analytical chemistry, enhancing the sensitivity and selectivity of various analytical techniques.

Derivatizing Agents for Chromatographic and Spectroscopic Analysis

Derivatization is a key strategy in analytical chemistry to improve the detectability and separation of analytes. While a broad range of derivatizing agents exist for liquid chromatography-mass spectrometry (LC-MS) to enhance the analysis of compounds like carboxylic acids, aldehydes, and ketones, the specific application of this compound in this context is an emerging area of research. Generally, derivatization agents are designed to react with specific functional groups to introduce a tag that improves chromatographic behavior or ionization efficiency. For instance, agents like 2-hydrazinoquinoline (B107646) are utilized to react with carbonyl and carboxyl groups, thereby facilitating more sensitive detection. The development of novel agents is a continuous effort to expand the scope and performance of analytical methods.

In the realm of spectroscopy, particularly fluorescence spectroscopy, derivatizing agents play a crucial role in imparting fluorescence to non-fluorescent molecules, enabling their highly sensitive quantification. The design of such agents often involves incorporating a fluorophore into a reactive moiety that can selectively bind to the analyte of interest.

Components in Chemical Sensor and Chemodosimeter Development

Chemical sensors and chemodosimeters are pivotal for the detection and quantification of various chemical species. The design of these tools often relies on molecules that exhibit a measurable response upon interaction with a specific analyte. The core structure of this compound can be functionalized to create selective binding sites for ions or neutral molecules. This tailored interaction can lead to a change in the molecule's photophysical properties, such as color or fluorescence, providing a clear signal for detection.

The development of chemodosimeters, which undergo an irreversible transformation upon reacting with an analyte, is another area where thioisoindoline derivatives could be applied. The inherent reactivity of the thioxo-group, for example, could be harnessed to design selective probes for specific reactive species.

Supramolecular Chemistry and Self-Assembly Phenomena

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. This compound and its derivatives are attractive building blocks for the construction of complex supramolecular architectures due to their potential for engaging in various non-covalent interactions.

Design of Molecular Receptors and Host-Guest Systems

Molecular recognition, the basis of host-guest chemistry, relies on the complementary shapes and chemical properties of a host molecule and its guest. Macrocyclic hosts like cyclodextrins and calixarenes are well-known for their ability to encapsulate guest molecules within their cavities, driven by hydrophobic and van der Waals interactions. The rigid framework and functionalizable nature of the this compound scaffold make it a promising candidate for the design of novel molecular receptors. By strategically introducing recognition sites, these molecules can be engineered to selectively bind specific guests, such as metal ions or small organic molecules.

The formation of these host-guest complexes can be monitored by various analytical techniques, and the dynamic nature of the non-covalent interactions can be exploited for applications in areas like controlled release and sensing.

| Host Type | Guest Type | Driving Interactions | Potential Application |

| Modified this compound | Metal Ions | Coordination, Electrostatic | Ion Sensing |

| Macrocycle containing Thioisoindoline unit | Small Organic Molecules | Hydrogen Bonding, π-π Stacking | Molecular Recognition |

Exploration of Non-Covalent Interactions for Self-Assembly

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, are significantly weaker than covalent bonds but collectively play a crucial role in determining the structure and function of the resulting assemblies. The study of these forces is fundamental to understanding and designing materials with desired properties.

The structure of this compound offers several potential sites for non-covalent interactions. The amide group is a classic hydrogen bond donor and acceptor, while the aromatic isoindoline (B1297411) core can participate in π-π stacking interactions. The sulfur atom in the thioxo-group can also engage in specific interactions. By modifying the peripheral substituents on the thioisoindoline scaffold, the nature and directionality of these interactions can be fine-tuned, enabling the rational design of self-assembled structures such as molecular wires, gels, or crystalline networks.

| Interaction Type | Participating Groups on Thioisoindoline | Potential Resulting Structure |

| Hydrogen Bonding | Amide group (N-H, C=O) | 1D chains, 2D sheets |

| π-π Stacking | Isoindoline aromatic rings | Columnar aggregates |

| Halogen Bonding | Halogen-substituted derivatives | Crystalline networks |

Methodological Innovations and Emerging Research Trends in 1 Thioxoisoindoline 2 Carboxamide Chemistry

Application of High-Throughput Experimentation and Automation in Synthesis

High-throughput experimentation (HTE) and automation are revolutionizing the synthesis of compound libraries by enabling the rapid execution of numerous reactions in parallel. The integration of robotic systems for liquid handling, reaction workup, and analysis significantly shortens the time required for lead identification and optimization. youtube.com

In the context of 1-Thioxoisoindoline-2-carboxamide, automated platforms can be employed to explore a wide range of structural diversity. For instance, a robotic synthesizer could be programmed to perform the key amide bond formation step, coupling a core 1-thioxoisoindoline scaffold with a diverse set of amines. nih.gov Such systems can utilize a "capture and release" strategy with resin-bound reagents to streamline purification, yielding products in high purity without the need for traditional chromatography. nih.gov The ability to digitize synthetic recipes allows for high reproducibility and the efficient creation of large, focused libraries for screening. nih.gov

Table 1: Automated Synthesis Platform Components and Their Application

| Component | Function in Automated Synthesis | Potential Application for this compound |

| Liquid Handler | Precisely dispenses reagents, solvents, and catalysts into reaction vessels. | Dispensing various substituted amines and coupling agents to a stock solution of the 1-thioxoisoindoline core. youtube.com |

| Automated Reactor | Controls reaction parameters such as temperature, mixing, and time for multiple reactions simultaneously. | Performing parallel amide coupling reactions under various conditions to optimize yield and purity. |

| Robotic Arm | Transfers plates and vials between different modules of the automated system. | Moving reaction blocks from the reactor to quenching, filtration, and analytical stations. youtube.com |

| Purification Module | Automates purification processes like solid-phase extraction (SPE) or precipitation. | Using resin-bound scavengers to remove excess reagents, followed by automated filtration to isolate the desired carboxamide derivatives. nih.gov |

| Analytical Module | Integrates analytical techniques such as LC-MS or UPLC for in-line reaction monitoring and final product analysis. | Rapidly confirming the identity and purity of each synthesized this compound analogue. |

By automating the synthesis of this compound derivatives, researchers can accelerate the structure-activity relationship (SAR) studies crucial for medicinal chemistry programs. nih.gov

Integration of Machine Learning and Artificial Intelligence for Property Prediction and Retrosynthesis

Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in modern chemistry. nih.gov These technologies can model complex quantitative structure-property relationships (QSPR) and predict the physicochemical and biological properties of novel molecules, thereby guiding synthetic efforts toward compounds with a higher probability of success. nih.govosti.gov

For the this compound scaffold, ML models could be trained on existing data to predict key drug-like properties such as solubility, permeability, metabolic stability, and potential off-target effects. nih.gov Recent studies have demonstrated that ML models can be successfully applied to predict the ADME (absorption, distribution, metabolism, and excretion) properties of complex molecules, including targeted protein degraders, with a high degree of accuracy. nih.gov Multi-modal frameworks that combine graph-based representations (GNNs) with linguistic models (LLMs) operating on SMILES strings can enhance the accuracy and robustness of property predictions. arxiv.orgresearchgate.net

Table 2: Application of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact on Research |

| Property Prediction | ML models predict physicochemical and ADME properties based on molecular structure. osti.gov | Prioritizes the synthesis of derivatives with favorable drug-like characteristics, reducing wasted synthetic effort. nih.gov |

| Retrosynthesis | AI algorithms propose viable synthetic routes to a target molecule by analyzing vast reaction databases. nih.gov | Suggests novel and efficient pathways to complex this compound analogues, potentially overcoming synthetic challenges. |

| Virtual Screening | In silico models screen large virtual libraries of derivatives against a biological target. | Identifies promising candidates for synthesis and biological testing from a vast chemical space. |

| Active Learning | An iterative process where the model actively selects the most informative new compounds to be synthesized and tested to improve its predictive power. osti.gov | Maximizes learning from a smaller number of synthesized compounds, accelerating the optimization cycle. |

Development of Green and Sustainable Solvents for Chemical Transformations

The principles of green chemistry are increasingly influencing the choice of solvents in chemical synthesis, aiming to reduce environmental impact and enhance safety. orientjchem.org Research into the synthesis of related heterocyclic structures, such as quinoline (B57606) and quinazolinone carboxamides, has demonstrated the viability of using environmentally benign solvents. nih.govnih.gov

Traditional syntheses often rely on volatile and potentially toxic organic solvents like DMF or DMSO. Green alternatives include water, ethanol, and biomass-derived solvents such as gamma-valerolactone (B192634) (GVL), ethyl levulinate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF). orientjchem.orgmdpi.com Studies on the synthesis of N-aryl-oxoquinoline-carboxamides have shown that water can be an excellent solvent under ultrasound irradiation, leading to high yields and short reaction times. researchgate.net Similarly, palladium-catalyzed aminocarbonylation reactions to form isoquinoline-1-carboxamides have been successfully performed in GVL and ethyl levulinate, with outcomes comparable to those in traditional solvents like DMF. mdpi.com

Table 3: Potential Green Solvents for the Synthesis of this compound

| Solvent | Class | Origin/Properties | Rationale for Use | Reference |

| Water | Inorganic | Universal, non-flammable, non-toxic | Proven effective for synthesis of related carboxamides, especially with ultrasound. | nih.govresearchgate.net |

| Ethanol | Bio-solvent | Renewable (from fermentation), biodegradable | A common green solvent, effective in related heterocycle syntheses. | nih.gov |

| gamma-Valerolactone (GVL) | Bio-solvent | Derived from lignocellulosic biomass | High boiling point, biodegradable, low toxicity; successful in Pd-catalyzed carbonylations. | mdpi.com |

| Ethyl Levulinate | Bio-solvent | Derived from levulinic acid (from biomass) | Biodegradable, low vapor pressure; shown to be a viable alternative to DMF. | mdpi.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-solvent | Derived from furfural (B47365) (from biomass) | Higher boiling point and greater stability than THF, forms less peroxides. | mdpi.com |

| Dimethyl Carbonate (DMC) | Carbonate | Non-toxic, biodegradable | A green alternative to phosgene (B1210022) for carbonylations and a replacement for polar aprotic solvents. | orientjchem.org |

Adopting these greener solvents for the synthesis of this compound could significantly reduce the environmental footprint of the manufacturing process, aligning with modern standards of sustainable chemistry. orientjchem.org

Photochemical and Electrochemical Approaches to Novel Reactivity

Photochemical and electrochemical methods offer unique pathways for chemical transformations by accessing excited states and redox potentials that are difficult to achieve through traditional thermal methods. These techniques often proceed under mild conditions and can provide novel reactivity and selectivity, aligning with the goals of green chemistry.

Visible-light photocatalysis, for example, has been used for the eco-friendly synthesis of quinazoline (B50416) derivatives. mdpi.com In these systems, a photosensitizer (like curcumin-sensitized TiO2) absorbs visible light and initiates a reaction cascade, such as a one-pot, three-component reaction, to build the heterocyclic core. mdpi.com This approach could be adapted for the synthesis of the this compound scaffold, potentially enabling new C-H activation or cyclization strategies under exceptionally mild conditions.

Electrosynthesis provides another powerful tool for promoting reactions. It replaces chemical oxidants or reductants with electricity, a traceless and sustainable reagent. The electrochemical synthesis of quinazolinones has been demonstrated using I2 as an electrocatalyst in water. nih.gov The process involves the electrochemical generation of the active catalytic species, which then promotes the oxidative cyclization of starting materials to form the desired heterocycle. nih.gov A similar strategy could be envisioned for the final cyclization or modification steps in the synthesis of this compound derivatives.

Exploration of Solid-Phase Synthesis Techniques for Libraries of Derivatives

Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the efficient production of large libraries of compounds for biological screening. nih.gov The core principle involves attaching a starting material to a solid support (resin), performing a series of reactions, and then cleaving the final product from the support. This methodology simplifies purification, as excess reagents and by-products can be washed away after each step.

The this compound scaffold is well-suited for solid-phase synthesis. A common starting material, such as a resin-bound amino acid, could be elaborated through a series of steps to construct the thioxoisoindoline core. mdpi.com Alternatively, a pre-formed thioxoisoindoline carboxylic acid could be attached to a resin and subsequently coupled with a diverse library of amines to generate a wide array of final carboxamide products. This approach has been successfully used to create libraries of other heterocyclic compounds, such as dihydroquinazoline-2(1H)-ones. mdpi.com

The development of robust solid-phase synthesis routes is crucial for accelerating the discovery of new bioactive molecules. nih.gov It allows for the systematic modification of different parts of the this compound structure, facilitating a thorough exploration of the SAR and the optimization of lead compounds. taylorandfrancis.com The one-bead-one-compound (OBOC) method is a particularly powerful technique for generating massive diversity in a library. nih.gov

Challenges and Future Research Directions for 1 Thioxoisoindoline 2 Carboxamide in Chemical Research

Addressing Synthetic Efficiency and Economic Feasibility for Industrial Applications

Future investigations should focus on the design of convergent synthetic strategies that build the molecule from readily available starting materials. The exploration of one-pot reactions and catalytic methods could significantly enhance the atom economy and reduce waste. A comparative analysis of potential synthetic pathways, as outlined in the table below, would be crucial in identifying the most promising route for scale-up.

Table 1: Hypothetical Synthetic Pathways for 1-Thioxoisoindoline-2-carboxamide

| Pathway | Starting Materials | Key Reactions | Potential Advantages | Potential Disadvantages |

| A | Phthalic anhydride, Lawesson's reagent, Urea | Thionation, Condensation | Readily available starting materials | Harsh reaction conditions, potential for side products |

| B | 2-Carboxybenzaldehyde (B143210), Thiourea (B124793) | Cyclocondensation | Potentially higher atom economy | Requires optimization of reaction conditions |

| C | Isoindole, Isothiocyanate | Addition, Rearrangement | Modular approach allowing for diversification | Stability of isoindole intermediate may be a concern |

The economic feasibility will largely depend on the cost of raw materials, the number of synthetic steps, energy consumption, and the ease of purification. A thorough cost-benefit analysis of the most efficient synthetic route will be imperative before considering any large-scale production for material science or other applications.

Uncovering Novel and Unexplored Reactivity Patterns and Transformation Pathways

The unique arrangement of functional groups in this compound—a thioamide embedded within a bicyclic system and an exocyclic carboxamide—suggests a rich and potentially unexplored reactivity. The sulfur atom of the thioxo group can act as a nucleophile or be targeted by electrophiles, while the nitrogen atoms and the carbonyl group of the carboxamide offer additional sites for chemical transformations.

Future research should systematically probe the reactivity of this scaffold. Key areas of investigation would include:

Reactions at the Thioxo Group: Exploration of S-alkylation, S-oxidation, and cycloaddition reactions to generate novel heterocyclic systems.

Transformations of the Carboxamide: Hydrolysis, reduction, or conversion to other functional groups to access a diverse range of derivatives.

Modification of the Isoindoline (B1297411) Core: Aromatic substitution on the benzene (B151609) ring to modulate the electronic properties of the molecule.

A systematic study of its reactivity with a variety of reagents will be essential to map out its chemical space and identify transformations that could lead to compounds with interesting properties.

Development of Advanced Functional Materials with Tunable Properties

The planar, aromatic structure of the isoindoline core, combined with the presence of heteroatoms, makes this compound an attractive building block for the development of advanced functional materials. The thione group, in particular, is known to influence the electronic and optical properties of organic molecules.

Future research in this area could focus on:

Organic Electronics: Investigating the potential of this compound derivatives as organic semiconductors in thin-film transistors or as components in organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through chemical modification would be a key advantage.

Sensing Applications: The presence of heteroatoms capable of coordinating with metal ions suggests that this scaffold could be used to design chemosensors for environmental or biological monitoring.

Polymer Chemistry: Incorporation of the this compound unit into polymer backbones could lead to new materials with unique thermal, mechanical, or photophysical properties.

The tunability of the material's properties through synthetic modification of the core structure would be a central theme of this research direction.

Integration into Automated Synthesis and Discovery Platforms

The increasing use of automation and high-throughput screening in chemical research offers a powerful paradigm for accelerating the discovery of new molecules with desired properties. The modular nature of the this compound scaffold makes it an ideal candidate for integration into such platforms.

Future efforts should focus on:

Developing a Robust Synthetic Route Amenable to Automation: This would involve the use of solution-phase or solid-phase synthesis techniques that can be readily automated.

Creating a Virtual Library of Derivatives: Computational methods can be used to design a library of virtual compounds based on the this compound core with diverse functional groups.

High-Throughput Synthesis and Screening: An automated platform could then synthesize a subset of this library, which would be subsequently screened for biological activity or material properties. This approach can significantly accelerate the identification of lead compounds for further development. nih.gov

Interdisciplinary Research Opportunities at the Interface of Chemistry, Physics, and Materials Engineering

The full potential of this compound can only be realized through interdisciplinary collaboration. The interface of chemistry, physics, and materials engineering offers exciting opportunities to explore the fundamental properties and applications of this novel scaffold.

Key areas for interdisciplinary research include:

Computational Modeling: Theoretical studies can provide insights into the electronic structure, photophysical properties, and intermolecular interactions of this compound and its derivatives. This can guide the design of new materials with specific properties.

Device Fabrication and Characterization: Collaboration with materials engineers and physicists will be crucial for incorporating these new materials into electronic or photonic devices and for characterizing their performance.

Structure-Property Relationship Studies: A combined experimental and theoretical approach will be essential to establish clear relationships between the molecular structure of these compounds and their macroscopic properties, enabling the rational design of next-generation materials.

By fostering collaboration between these disciplines, a comprehensive understanding of the potential of this compound can be achieved, paving the way for its application in a wide range of advanced technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.